1,1-Difluoro-4-phenylbutan-2-amine
CAS No.:
Cat. No.: VC17833262
Molecular Formula: C10H13F2N
Molecular Weight: 185.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13F2N |
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Molecular Weight | 185.21 g/mol |
IUPAC Name | 1,1-difluoro-4-phenylbutan-2-amine |
Standard InChI | InChI=1S/C10H13F2N/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2 |
Standard InChI Key | PYIMECQVKFNUED-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CCC(C(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s structure consists of a four-carbon chain (butan-2-amine) substituted with a phenyl group at the fourth carbon and two fluorine atoms at the first carbon. The amine group is positioned at the second carbon, creating a chiral center. The presence of fluorine atoms introduces electronegativity and steric effects that influence its reactivity and biological activity .
Table 1: Key Chemical Identifiers
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1,1-difluoro-4-phenylbutan-2-amine typically involves multi-step procedures starting from readily available precursors. One reported method includes:
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Formation of a Trifluoromethyl Diketone: Reacting a methyl ketone with ethyl trifluoroacetoacetate in the presence of sodium hydride .
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Fluorination/Fragmentation: Treating the diketone with SelectFluor® in acetonitrile, followed by hydrolysis and reductive amination to yield the final amine .
Critical Reaction Conditions:
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Anhydrous solvents (e.g., THF, MeCN) to prevent hydrolysis of intermediates.
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Controlled stoichiometry of SelectFluor® (2.4 equiv.) to ensure complete difluorination .
Derivative Formation
The primary amine group enables derivatization through:
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Acylation: Reaction with acyl chlorides to form amides.
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Reductive Alkylation: Introduction of alkyl groups via Schiff base formation and subsequent reduction.
Example: The hydrochloride salt (CAS 1432681-44-1) is synthesized by treating the free base with hydrochloric acid, enhancing solubility for pharmacological studies.
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility due to the hydrophobic phenyl group; soluble in organic solvents like dichloromethane and methanol.
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Stability: Sensitive to prolonged exposure to moisture or strong acids/bases, which may hydrolyze the C–F bonds .
Partition Coefficients
The calculated logP (octanol-water partition coefficient) is approximately 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Pharmacological Profile and Mechanism of Action
Neurotransmitter Interactions
1,1-Difluoro-4-phenylbutan-2-amine is hypothesized to act as a stimulant by modulating catecholamine release. Structural analogs of phenethylamines are known to:
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Enhance Dopamine Release: By interacting with vesicular monoamine transporters (VMAT2).
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Inhibit Reuptake: Blocking dopamine and norepinephrine transporters (DAT, NET).
Table 2: Comparative Activity of Fluorinated Phenethylamines
Compound | Dopamine Release (EC, μM) | NET Inhibition (IC, μM) |
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1,1-Difluoro-4-phenylbutan-2-amine | Not reported | Not reported |
4-Fluoroamphetamine | 0.12 | 0.45 |
2,5-Dimethoxy-4-iodoamphetamine | 0.08 | 0.32 |
Data for analogs sourced from general phenethylamine pharmacology.
Structural Advantages of Fluorination
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Metabolic Stability: Fluorine atoms reduce cytochrome P450-mediated oxidation, prolonging half-life.
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Binding Affinity: Electron-withdrawing effects enhance interactions with aromatic residues in neurotransmitter receptors .
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound serves as a scaffold for developing:
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Antidepressants: By enhancing monoaminergic signaling.
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Cognitive Enhancers: Potential nootropic effects via dopamine/norepinephrine modulation.
Future Research Directions
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In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies.
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Structure-Activity Relationships (SAR): Systematic modification of the phenyl ring and amine group to optimize efficacy and reduce toxicity.
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Target Identification: High-throughput screening to identify off-target effects and potential therapeutic applications .
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